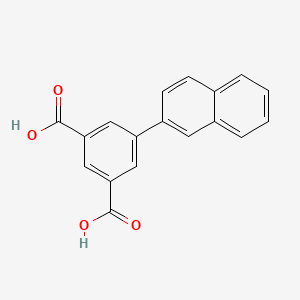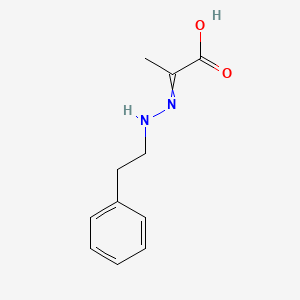
6-Nitro-2,3-dihydro-1H-inden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2,3-dihydro-1H-inden-5-ol is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2,3-dihydro-1H-inden-5-ol can be achieved through several methods. One common approach involves the nitration of 5-indanol. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the sixth position of the indole ring.
Another method involves the reduction of 6-nitroindole to this compound. This reduction can be carried out using reducing agents such as sodium borohydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation with palladium on carbon can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-nitro-5-indanone.
Reduction: Formation of 6-amino-5-indanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitro-2,3-dihydro-1H-inden-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitro-2,3-dihydro-1H-inden-5-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Nitroindole: Lacks the hydroxyl group at the fifth position.
6-Nitroindole: Lacks the hydroxyl group at the fifth position.
5-Hydroxyindole: Lacks the nitro group at the sixth position.
Uniqueness
6-Nitro-2,3-dihydro-1H-inden-5-ol is unique due to the presence of both the nitro and hydroxyl groups on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
6-nitro-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H9NO3/c11-9-5-7-3-1-2-6(7)4-8(9)10(12)13/h4-5,11H,1-3H2 |
InChI Key |
RJYKSFNOWWJJOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-amino-phenyl)-4-(3-chloro-phenylamino)-1H-pyrazolo-[3,4-d]pyrimidine](/img/structure/B8346472.png)

![6-iodo-7-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B8346482.png)
![7-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8346485.png)

![(6-Iodo-3-methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B8346492.png)


![1-{1-[(3-Phenyl-5-isoxazolyl)methyl]-4-piperidinyl}methanamine](/img/structure/B8346537.png)

![3-fluoro-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-phenylamine](/img/structure/B8346545.png)



